Systemic IV Delivery vs. Intratumoral Route
Dazostinag disodium is engineered for systemic intravenous (IV) administration, a feature that differentiates it from first-generation cyclic dinucleotide STING agonists such as ADU-S100 and ulevostinag, which require intratumoral injection due to poor serum stability [1]. Natural cyclic dinucleotides are unstable in blood, presenting a major barrier to systemic delivery of CDN-based STING agonists [2]. In contrast, dazostinag's structural modifications confer reduced serum degradation and enhanced permeability, enabling clinically feasible IV dosing [1]. This IV route enables dose-proportional systemic pharmacokinetics (0.025–2 mg/kg in mice) and preferential tumor accumulation .
ADU-S100 / Ulevostinag: intratumoral only
Supports disseminated tumor model research
Systemic delivery enables inaccessible tumor targeting
| Evidence Dimension | Route of administration and clinical feasibility |
|---|---|
| Target Compound Data | Intravenous (IV) administration; systemic delivery |
| Comparator Or Baseline | ADU-S100, Ulevostinag (MK-1454): intratumoral administration required |
| Quantified Difference | IV systemic delivery (dazostinag) vs. intratumoral injection only (comparators) |
| Conditions | Preclinical and clinical development context |
Why This Matters
Systemic IV delivery enables treatment of disseminated and inaccessible tumors, unlike intratumoral STING agonists restricted to injectable lesions.
- [1] Chinese Patent CN202410513676. 一种STING激动剂的研制及合成方法. 2025-10-28. View Source
- [2] Carideo Cunniff E, et al. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies. Cancer Research Communications. 2022 Jun 23;2(6):489-502. View Source
